MERIOLIN 5

描述

美利奥林 5: 是一种美利奥林家族成员,该家族是源自美里丁和瓦里奥林的半合成化合物。 这些化合物以其对细胞周期蛋白依赖性激酶 (CDK) 的强抑制活性而闻名,使其成为有前景的抗癌治疗候选药物 .

准备方法

合成路线和反应条件: : 美利奥林通过美里丁和瓦里奥林的化学结构杂交合成,后者从海洋无脊椎动物中提取 . 合成涉及 3-(嘧啶-4-基)-7-氮杂吲哚的形成,然后进行各种化学反应以产生最终的美利奥林化合物 .

工业生产方法: : 美利奥林化合物的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这通常包括使用自动化合成设备和严格的质量控制措施来保持一致性和有效性 .

化学反应分析

反应类型: : 美利奥林 5 经历各种类型的化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构以增强其生物活性至关重要 .

常用试剂和条件: : 用于美利奥林化合物合成和修饰的常用试剂包括有机溶剂、催化剂和特定反应物,例如嘧啶衍生物 . 反应通常在受控温度和压力条件下进行,以确保最佳结果 .

科学研究应用

Antitumor Activity

Meriolin 5 has demonstrated significant antiproliferative effects against various cancer cell lines, particularly those associated with aggressive tumors such as glioblastoma and leukemia. Research indicates that this compound inhibits CDK activity, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies:

- Glioblastoma: In vitro studies have shown that this compound effectively halts the proliferation of glioma cell lines (e.g., U87) by inducing cell cycle arrest and apoptosis. It has been reported to reduce tumor volume in xenograft models, highlighting its potential as a therapeutic agent for glioblastoma treatment .

- Leukemia: this compound also exhibits cytotoxicity against imatinib-resistant K562 chronic myeloid leukemia cells, suggesting its efficacy in overcoming treatment resistance commonly seen in hematological malignancies .

Pharmacological Properties

This compound has been characterized by its high potency with IC50 values in the low nanomolar range against various cancer cell lines. Its structure allows for enhanced binding affinity to CDKs compared to its parent compounds, meridianins and variolins, making it a promising candidate for further development .

Table: Summary of Pharmacological Properties of this compound

| Property | Value/Description |

|---|---|

| Chemical Structure | Hybrid structure derived from meridianins and variolins |

| Target Kinases | CDK2, CDK9 |

| IC50 Values | Low nanomolar range (specific values vary by study) |

| Mechanism | Induces apoptosis via mitochondrial pathway |

| Resistance Overcoming | Effective against imatinib-resistant cells |

作用机制

相似化合物的比较

生物活性

Meriolin 5 is a member of the meriolin family, which are synthetic derivatives of natural products known for their potent biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inducing apoptosis, and its potential therapeutic applications based on diverse research findings.

Overview of Meriolin Compounds

Meriolins are synthesized from natural compounds such as variolins and meridianins. They exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The enhanced potency of this compound compared to its parent compounds has been documented in various studies, indicating its potential as an anticancer agent.

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound demonstrates potent inhibitory activity against multiple CDKs, particularly CDK2 and CDK9. These kinases play essential roles in cell cycle progression and transcriptional regulation. The inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

- IC50 Values : The IC50 values for this compound against CDK2 and CDK9 are reported in the low nanomolar range, showcasing its high potency compared to other CDK inhibitors .

2. Induction of Apoptosis

This compound activates intrinsic apoptotic pathways by disrupting mitochondrial membrane potential (ΔΨm) and promoting the release of pro-apoptotic factors such as cytochrome c and Smac from mitochondria. This process is independent of death receptor signaling but relies on caspase-9 and Apaf-1 as key mediators .

3. Cytotoxic Effects

Research indicates that this compound induces significant cytotoxicity in various cancer cell lines, including glioma cells. It effectively triggers cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy Against Glioma Cells

In a study examining the effects of this compound on glioma cells, it was found that treatment led to a significant reduction in cell viability due to apoptosis induction. The compound was shown to disrupt mitochondrial function rapidly, resulting in loss of ΔΨm within minutes of exposure. This rapid action underscores its potential as a therapeutic agent for aggressive brain tumors .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing MERIOLIN 5, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : Follow a stepwise synthesis protocol with detailed characterization at each stage. Use high-purity reagents and validated analytical techniques (e.g., HPLC, NMR) to confirm intermediate and final product integrity. Reproducibility requires strict adherence to reaction conditions (temperature, solvent ratios, catalysts) and documentation of deviations. Include control experiments to validate purity (>95%) and yield calculations .

- Key Evidence : Experimental reproducibility guidelines emphasize precise documentation and characterization , while synthesis protocols require validation through analytical consistency .

Q. How can researchers address inconsistencies in this compound’s reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer : Conduct comparative studies under standardized conditions (pH, temperature, solvent systems). Use orthogonal analytical methods (e.g., DSC for thermal stability, UV-Vis for solubility kinetics) to reconcile discrepancies. Cross-reference raw data from primary sources to identify methodological variations (e.g., buffer composition, storage conditions) .

- Key Evidence : Data contradictions often arise from unstandardized experimental setups; systematic replication is critical .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics, receptor-binding studies) using validated cell lines or purified proteins. Include dose-response curves and positive/negative controls to establish potency (IC50/EC50) and selectivity. Use fluorescence-based or colorimetric readouts for high-throughput screening .

- Key Evidence : Assay design must balance specificity and scalability, with rigorous controls to minimize false positives .

Advanced Research Questions

Q. How can researchers optimize this compound’s reaction conditions to improve yield without compromising stereochemical purity?

- Methodological Answer : Employ design-of-experiments (DoE) frameworks to test variables (e.g., catalyst loading, solvent polarity). Use chiral HPLC or circular dichroism to monitor stereochemical outcomes. Optimize time-temperature profiles via kinetic studies, and consider green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency .

- Key Evidence : Reaction optimization requires iterative testing aligned with FINER criteria (Feasible, Novel, Ethical) .

Q. What strategies are recommended for resolving contradictory findings in this compound’s pharmacological data (e.g., conflicting efficacy in animal models)?

- Methodological Answer : Perform meta-analyses of existing datasets to identify confounding variables (e.g., dosing regimens, animal strain differences). Validate in vivo results using isogenic models or humanized systems. Apply statistical tools (e.g., Bayesian inference) to quantify uncertainty and assess reproducibility across studies .

- Key Evidence : Contradictions in pharmacological data often stem from uncontrolled variables; meta-analysis and robust statistics are essential .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action when preliminary data suggests off-target effects?

- Methodological Answer : Use multi-omics approaches (proteomics, transcriptomics) to map interaction networks. Combine CRISPR-Cas9 knockout models with affinity pulldown assays to identify direct targets. Validate findings using orthogonal techniques (e.g., SPR for binding affinity, siRNA silencing for functional validation) .

- Key Evidence : Mechanistic studies require integration of hypothesis-driven and discovery-driven methods to isolate primary targets .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

- Methodological Answer : Apply mixed-effects models to account for population variability. Use nonlinear regression (e.g., Hill equation) to fit dose-response curves, and calculate confidence intervals for EC50 values. Validate assumptions via residual analysis and bootstrapping .

- Key Evidence : Statistical rigor ensures accurate interpretation of biological variability .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

- Methodological Answer : Implement blinding during data collection and analysis. Use independent replication cohorts and predefine primary/secondary endpoints in the study protocol. Report negative results transparently to avoid publication bias .

- Key Evidence : Bias mitigation aligns with ethical research practices and enhances translational credibility .

Q. Experimental Design & Validation

Q. What criteria should guide the selection of in vivo versus in vitro models for this compound’s toxicity profiling?

- Methodological Answer : Use in vitro models (e.g., hepatocyte cultures, mitochondrial toxicity assays) for high-throughput screening of acute toxicity. Transition to in vivo models (rodent or zebrafish) only after validating dose-dependent effects in vitro. Prioritize models with human-relevant metabolic pathways .

- Key Evidence : Model selection must balance ethical considerations (3R principles) and biological relevance .

Q. How can computational methods (e.g., molecular docking, QSAR) enhance the design of this compound derivatives with improved pharmacokinetics?

- Methodological Answer : Perform virtual screening against target crystal structures to prioritize derivatives with optimal binding energy. Use QSAR models to predict ADMET properties (e.g., logP, CYP450 inhibition). Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

- Key Evidence : Computational-aided design accelerates lead optimization while reducing experimental costs .

属性

CAS 编号 |

1011711-76-4 |

|---|---|

分子式 |

C14H15N5O |

分子量 |

269.30 g/mol |

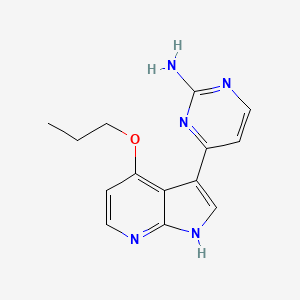

IUPAC 名称 |

4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |

InChI 键 |

ZHMRPXZRUZLCNL-UHFFFAOYSA-N |

SMILES |

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |

规范 SMILES |

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |

同义词 |

MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。